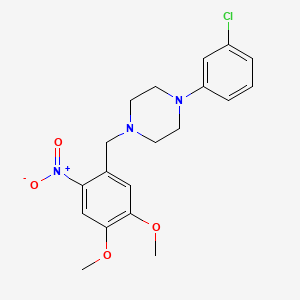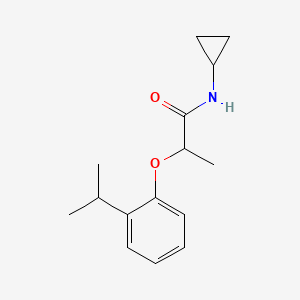
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine, commonly known as 3C-P, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in 1970 by David E. Nichols, a renowned American pharmacologist. 3C-P is a potent psychedelic compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
作用機序
The mechanism of action of 3C-P is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by 3C-P is thought to result in the release of neurotransmitters such as dopamine and serotonin, leading to altered perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C-P are similar to other psychedelic compounds. It produces altered states of consciousness, including changes in perception, thought processes, and mood. The effects of 3C-P can last for several hours and can be intense. It has been reported to cause visual hallucinations, synesthesia, and altered time perception.
実験室実験の利点と制限
One advantage of using 3C-P in lab experiments is its potency. It is a highly potent compound, which means that small amounts can produce significant effects. This makes it useful for studying the mechanisms of action of other compounds that may have weaker effects. However, the use of 3C-P in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on 3C-P. One area of interest is the development of new psychoactive compounds based on the structure of 3C-P. These compounds could have improved pharmacological properties and may be useful in the treatment of psychiatric disorders. Additionally, there is a need for further research on the mechanisms of action of 3C-P and its potential interactions with other compounds. This could lead to a better understanding of the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders and the development of new treatments.
合成法
The synthesis of 3C-P involves a series of chemical reactions, including the condensation of 1-(3-chlorophenyl)piperazine with 4,5-dimethoxy-2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
3C-P has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanisms of action of other psychoactive compounds, such as serotonin receptor agonists and antagonists. Additionally, it has been used in studies investigating the role of the 5-HT2A receptor in the pathophysiology of various psychiatric disorders.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-26-18-10-14(17(23(24)25)12-19(18)27-2)13-21-6-8-22(9-7-21)16-5-3-4-15(20)11-16/h3-5,10-12H,6-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSPPKUAGSFLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5267373 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)

![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)


![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)
![1-benzyl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5976112.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)